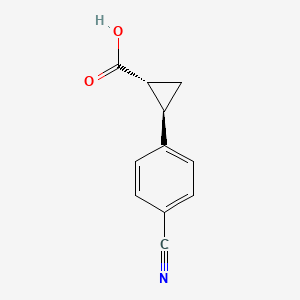

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

CAS No.: 1119807-15-6

Cat. No.: VC5383844

Molecular Formula: C11H9NO2

Molecular Weight: 187.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1119807-15-6 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.198 |

| IUPAC Name | (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |

| Standard InChI Key | FTHLUIBYGIBEIZ-VHSXEESVSA-N |

| SMILES | C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |

Introduction

Chemical Identity and Physical Properties

Basic Information

-

IUPAC Name: (1R,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

-

InChI Key: FTHLUIBYGIBEIZ-VHSXEESVSA-N

Structural Features

The compound features a strained cyclopropane ring with a trans-configuration (1R,2R). The 4-cyanophenyl group introduces aromaticity and polarity, while the carboxylic acid enhances reactivity in coupling reactions .

Synthesis Methods

Key Synthetic Routes

Synthesis strategies prioritize stereochemical control and scalability:

-

Stereochemical Control: Chiral auxiliaries (e.g., camphorpyrazolidinone) and optimized reaction solvents (toluene > acetonitrile) enhance diastereoselectivity .

-

Industrial Scalability: Continuous flow reactors improve efficiency for gram-scale production .

Structural and Spectroscopic Characterization

X-Ray Crystallography

-

ORTEP Diagrams: Confirm (1R,2R) configuration with cis orientation of carboxyl and cyanophenyl groups .

-

Bond Angles: Cyclopropane C-C-C angles: 59.5°–60.2°, consistent with ring strain .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 2.95 (m, 1H, cyclopropane-H), 1.82 (m, 2H, cyclopropane-H) .

-

HRMS: m/z 187.0634 [M+H]⁺ (calc. 187.0633).

Applications in Medicinal Chemistry

Biological Activity

-

Kinase Inhibition: Analogous cyclopropane derivatives (e.g., pyrimidine-benzotriazole compounds) inhibit CDK9 (IC₅₀ = 0.029 μM) .

-

Neurodegenerative Disease: (1R,2R)-cyclopropanes show promise as glutamate release inhibitors .

Drug Intermediate

-

Ticagrelor Synthesis: Serves as a precursor for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate in anticoagulants .

Related Compounds and Stereochemical Variants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume